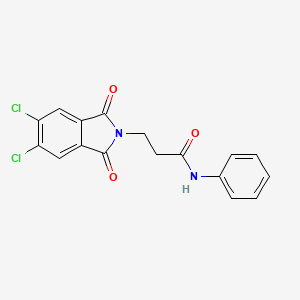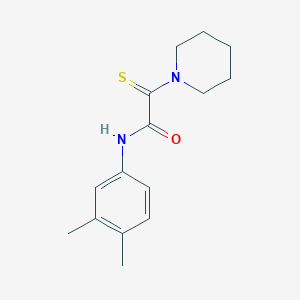![molecular formula C22H27BrN2O5 B4208643 1-Benzyl-4-[3-(3-bromophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4208643.png)
1-Benzyl-4-[3-(3-bromophenoxy)propyl]piperazine;oxalic acid
Vue d'ensemble
Description
1-Benzyl-4-[3-(3-bromophenoxy)propyl]piperazine oxalate is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group, a bromophenoxypropyl group, and an oxalate salt. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[3-(3-bromophenoxy)propyl]piperazine;oxalic acid typically involves a multi-step process:
Formation of the Bromophenoxypropyl Intermediate: The initial step involves the reaction of 3-bromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(3-bromophenoxy)propyl bromide.
N-Alkylation of Piperazine: The next step involves the reaction of the intermediate with benzylpiperazine. This N-alkylation reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Oxalate Salt: The final step involves the reaction of the resulting compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-[3-(3-bromophenoxy)propyl]piperazine oxalate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: The major products formed are substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation Reactions: The major products formed are benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The major products formed are amine or alcohol derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-[3-(3-bromophenoxy)propyl]piperazine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions. Its ability to bind to specific receptors makes it a valuable tool in pharmacological research.
Medicine: It is used in the development of new therapeutic agents. Its unique chemical properties make it a potential candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable component in the formulation of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[3-(3-bromophenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine: A simpler analog that lacks the bromophenoxypropyl group. It is known for its stimulant properties and has been used as a recreational drug.
4-Benzylpiperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring. It is used in the synthesis of various pharmaceuticals.
1-Benzyl-4-(3-chlorophenyl)piperazine: A closely related compound with a chlorophenyl group instead of a bromophenoxy group. It is used in the study of receptor-ligand interactions.
Uniqueness
1-Benzyl-4-[3-(3-bromophenoxy)propyl]piperazine oxalate is unique due to the presence of the bromophenoxypropyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
1-benzyl-4-[3-(3-bromophenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O.C2H2O4/c21-19-8-4-9-20(16-19)24-15-5-10-22-11-13-23(14-12-22)17-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-4,6-9,16H,5,10-15,17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAMXLNWXKKKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC(=CC=C2)Br)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-[3-(3-nitrophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4208568.png)
![4-{4-[4-(4-benzyl-1-piperidinyl)butoxy]phenyl}-2-butanone oxalate](/img/structure/B4208576.png)

![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4208588.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4208598.png)


![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4208620.png)
![2-chloro-N-{[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4208626.png)
![1-(4-nitrophenyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B4208632.png)
![4-[(4-Benzhydrylpiperazino)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B4208636.png)

![6-tert-butyl-2-({[(phenoxyacetyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4208642.png)
![Ethyl 4-[2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4208647.png)
